4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antidiabetic activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as a modulator of certain receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide.
Piperidine Derivatives: Compounds with the piperidine ring, like piperidine-4-carboxylic acid.
Uniqueness
4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4-[(3-methylphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O2/c1-15-6-5-7-16(12-15)13-19-10-11-22-17(14-19)18(21)20-8-3-2-4-9-20/h5-7,12,17H,2-4,8-11,13-14H2,1H3 |
InChI Key |
RTIKEGISGRIQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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